![molecular formula C14H11Cl2NO B2960902 4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol CAS No. 78095-93-9](/img/structure/B2960902.png)

4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

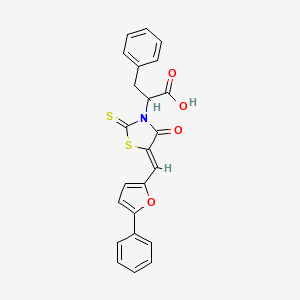

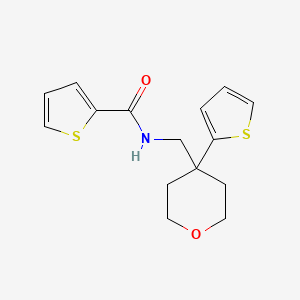

4-Chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H12ClNO . It belongs to the class of phenolic compounds and exhibits interesting properties due to its structural features .

Synthesis Analysis

The synthesis of this compound involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 3-chloro-2-methylaniline (also known as o-toluidine ) in the presence of a suitable base. The reaction forms an imine linkage between the aldehyde group and the amino group, resulting in the desired product .

Molecular Structure Analysis

The molecular structure of 4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol consists of a phenolic ring substituted with chlorine atoms and an imine group. The (E)-configuration indicates that the imine linkage occurs in a trans arrangement. The compound’s 3D structure can be visualized here .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Solvatochromism and Probe Applications

4-Chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol is utilized in the study of solvatochromism, where it demonstrates unique behaviors in different solvent environments. For instance, nitro-substituted derivatives of similar phenolates are used as solvatochromic switches and probes for investigating preferential solvation in binary solvent mixtures, showcasing a reversal in solvatochromism based on the solvent medium (Nandi et al., 2012).

Structural and Thermal Analysis

In the context of coordination chemistry, derivatives of this compound have been synthesized with copper(II) and oxido-vanadium(IV), leading to structures with distinct geometries. These complexes are characterized through various analytical methods, including thermal analyses, which help in understanding their stability and decomposition patterns (Takjoo et al., 2013).

Biological Activity and DNA Interaction Studies

The compound and its derivatives exhibit significant biological activities. For example, novel derivatives have been synthesized and tested for antimicrobial and antidiabetic activities. Their interactions with human DNA have also been studied, providing insights into their potential as anticancer agents (Rafique et al., 2022).

Magnetic Properties and Luminescence in Lanthanide Complexes

The compound's derivatives are used in synthesizing dinuclear lanthanide complexes. These complexes exhibit interesting magnetic properties and luminescence, making them significant in the study of materials science and potential applications in optoelectronics (Wu et al., 2019).

Corrosion Inhibition

Schiff base derivatives of this compound have shown potential as corrosion inhibitors. Studies on mild steel in acidic environments demonstrate their efficiency in inhibiting corrosion, highlighting their practical applications in materials science (Behpour et al., 2008).

Optoelectronic Properties and Bioactivity

The compound and its derivatives are also significant in the field of optoelectronics. Their synthesis, crystal structures, and computational studies help in understanding their optoelectronic properties and bioactivity, which are crucial for developing new materials with specific functionalities (Ashfaq et al., 2022).

Propriétés

IUPAC Name |

4-chloro-2-[(3-chloro-2-methylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-12(16)3-2-4-13(9)17-8-10-7-11(15)5-6-14(10)18/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGGCJVGBDAHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2960819.png)

![2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2960823.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)

![N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2960835.png)

![2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960841.png)

![2-Methyl-9-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2960842.png)